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Executive Summary

Ozanimod hydrochloride (brand name Zeposia®) is an oral, selective sphingosine-1-phosphate
(S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis
(MS) and moderately to severely active ulcerative colitis (UC). Its development represents a
significant advancement in the targeted therapy of autoimmune diseases. This technical guide
provides a comprehensive overview of the discovery and development timeline of ozanimod,
detailing its mechanism of action, key preclinical and clinical studies, and the quantitative data
that underpinned its regulatory approval.

Discovery and Preclinical Development

The journey of ozanimod began with the aim of developing a more selective S1P receptor
modulator than the first-in-class, non-selective fingolimod. The fundamental discoveries that led
to ozanimod were reported by researchers at Scripps Research in a series of papers from 2002
to 2008.[1] The goal was to create a compound with a favorable pharmacokinetic and safety
profile, minimizing the off-target effects associated with broader S1P receptor activation.

Mechanism of Action

Ozanimod is a selective agonist of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[2][3][4] Its
therapeutic effect is primarily attributed to its action on S1P1 receptors on lymphocytes.
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Caption: Ozanimod binds to the S1P1 receptor, leading to its internalization and the
sequestration of lymphocytes in lymph nodes.

By binding to S1P1 receptors, ozanimod causes their internalization and degradation.[5] This
renders lymphocytes unable to respond to the natural S1P gradient that directs their egress
from lymph nodes. The resulting sequestration of lymphocytes, particularly CD4+ CCR7+ and
CD8+ CCR7+ T cells, in peripheral lymphoid organs prevents their trafficking to sites of
inflammation in the central nervous system (CNS) in MS and the gastrointestinal tract in UC.[2]

[3]

Preclinical Pharmacology

Ozanimod's potency and selectivity were established through a series of in vitro assays.
Experimental Protocol: Receptor Binding and Functional Assays

o Competitive Radioligand Binding Assay: The binding affinity of ozanimod to human S1P1
and S1P5 receptors was determined using a competitive radioligand binding assay with
tritiated ozanimod.[6][7] The assay demonstrates the displacement of the radioligand by
unlabeled ozanimod and other S1P receptor modulators, confirming competitive binding at
the orthosteric site.[6][7]

o GTPyS Binding Assay: The functional potency of ozanimod as an agonist was assessed
using a [3*S]GTPyS binding assay in cell membranes expressing recombinant human S1P
receptors. This assay measures the activation of G proteins upon receptor binding.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b15286815?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/28398597/
https://d-nb.info/1223315223/34
https://www.zeposia.com/ulcerative-colitis/efficacy-and-study-results
https://pmc.ncbi.nlm.nih.gov/articles/PMC6099448/
https://www.neurology.org/doi/10.1212/WNL.90.15_supplement.P3.396
https://pmc.ncbi.nlm.nih.gov/articles/PMC6099448/
https://www.neurology.org/doi/10.1212/WNL.90.15_supplement.P3.396
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e CAMP Inhibition Assay: Further characterization of agonist activity was performed using a
cAMP inhibition assay, which measures the downstream signaling effects of G protein
activation.

Table 1: Preclinical Receptor Binding and Potency of Ozanimod

Selectivity Selectivity
Parameter S1P1 Receptor S1P5 Receptor (S1P1vs (S1P1 vs S1P2,

S1P5) S1P3, S1P4)
EC50 (GTPyS) Sub-nanomolar Nanomolar 27-fold >10,000-fold

Dissociation
Constant (Kd)

0.63 nM 3.13 nM - -

Source:[2][6]

Preclinical Efficacy in Animal Models

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE)

The efficacy of ozanimod in a model of multiple sclerosis was evaluated using the experimental
autoimmune encephalomyelitis (EAE) mouse model.[8]

¢ Induction: EAE is induced in female C57BL/6 mice.

e Treatment: Upon the first signs of disease (e.g., flaccid tail), mice receive daily oral
administration of ozanimod (e.g., 0.6 mg/kg) or a vehicle control.

o Assessment: Disease progression is monitored daily using a standardized clinical scoring
system. Histological analysis of the spinal cord is performed to assess inflammation and
demyelination.

o Key Findings: Ozanimod treatment was shown to be as effective as fingolimod in the EAE
model, significantly reducing clinical severity, inhibiting lymphocyte infiltration into the spinal
cord, and reversing demyelination.[8]
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Clinical Development

The clinical development of ozanimod hydrochloride has been extensive, encompassing Phase
1, 2, and 3 trials for both multiple sclerosis and ulcerative colitis.

Phase 1: Pharmacokinetics and Pharmacodynamics in
Healthy Volunteers

Phase 1 studies in healthy volunteers were designed to assess the safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) of ozanimod.

Experimental Protocol: First-in-Human Study

» Design: Arandomized, double-blind, placebo-controlled, single- and multiple-ascending dose
study.

o Participants: Healthy adult volunteers.

e Assessments: Safety monitoring (including cardiac effects), pharmacokinetic profiling of
ozanimod and its active metabolites, and pharmacodynamic assessment of lymphocyte
count reduction.

» Key Findings: Ozanimod was generally well-tolerated and exhibited a pharmacokinetic
profile supportive of once-daily dosing. It produced a robust, dose-dependent, and reversible
reduction in peripheral lymphocyte counts. A gradual dose titration was found to mitigate
first-dose cardiac effects.[9]

Table 2: Pharmacokinetic Parameters of Ozanimod in Healthy Volunteers
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Parameter Value

Time to Maximum Concentration (Tmax) ~6-8 hours
Elimination Half-life ~19-21 hours
Oral Bioavailability High

Extensively metabolized by CYP enzymes into
Metabolism two major active metabolites (CC112273 and
CC1084037)

Source:[2][10]

Phase 2 and 3: Efficacy and Safety in Multiple Sclerosis

The efficacy and safety of ozanimod in relapsing forms of multiple sclerosis were established in
the RADIANCE and SUNBEAM Phase 3 clinical trials.

Experimental Workflow: Phase 3 MS Clinical Trial Program
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Caption: Workflow of the Phase 3 clinical trials for ozanimod in multiple sclerosis.
Experimental Protocol: RADIANCE (NCT02047734) and SUNBEAM (NCT02294058) Trials

» Design: Multicenter, randomized, double-blind, double-dummy, active-controlled Phase 3
trials.

» Participants: Patients with relapsing forms of multiple sclerosis.

¢ Intervention: Patients were randomized to receive oral ozanimod (0.5 mg or 1 mg daily) or
intramuscular interferon beta-1a weekly.
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e Primary Endpoint: Annualized relapse rate (ARR).

e Secondary Endpoints: Number of new or enlarging hyperintense T2-weighted brain MRI
lesions, number of gadolinium-enhanced brain MRI lesions, and time to confirmed disability
progression.

Table 3: Key Efficacy Results from Phase 3 MS Trials (Ozanimod 0.92 mg vs. Interferon (3-1a)

Endpoint

RADIANCE (24 months)

SUNBEAM (at least 12
months)

Annualized Relapse Rate
(ARR)

Significantly lower vs. IFN B-1a

Significantly lower vs. IFN B-1a

New or Enlarging T2 Lesions

Significantly fewer vs. IFN B-1a

Significantly fewer vs. IFN B-1a

Gadolinium-enhancing Lesions

Significantly fewer vs. IFN 3-1a

Significantly fewer vs. IFN 3-1a

Brain Volume Loss

Significantly slowed vs. IFN
B-1a

Significantly slowed vs. IFN
B-1a

Source:[11][12]

Long-term data from the DAYBREAK open-label extension study demonstrated sustained
efficacy and a consistent safety profile with continuous ozanimod treatment for up to 5 years.
[12]

Phase 2 and 3: Efficacy and Safety in Ulcerative Colitis

The clinical development program for ozanimod in ulcerative colitis included the Phase 2
TOUCHSTONE trial and the pivotal Phase 3 True North trial.

Experimental Protocol: TOUCHSTONE (NCT01647516) and True North (Induction and
Maintenance)

» Design: Multicenter, randomized, double-blind, placebo-controlled trials.

o Participants: Patients with moderately to severely active ulcerative colitis.
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« Intervention: Patients received oral ozanimod (0.92 mg daily) or placebo.
e Primary Endpoint: Clinical remission at the end of the induction period (week 8 or 10).

o Key Secondary Endpoints: Clinical response, endoscopic improvement, and histologic
remission.

Table 4: Key Efficacy Results from Phase 3 UC Trial (True North) at Week 10 (Induction)

Endpoint Ozanimod 0.92 mg Placebo
Clinical Remission 18.4% 6.0%
Clinical Response 47.8% 25.9%
Endoscopic Improvement 27.3% 11.6%

Endoscopic-Histologic Mucosal
12.6% 3.7%
Improvement

Source:[13]

In the maintenance phase of the True North study, ozanimod was superior to placebo in
maintaining clinical remission at week 52.[14]

Regulatory Milestones and Post-Marketing

o February 2018: The FDA issued a Refuse to File letter for the initial New Drug Application
(NDA) for ozanimod for relapsing multiple sclerosis.

e March 2019: Celgene resubmitted the NDA.

e March 26, 2020: The U.S. FDA approved ozanimod (Zeposia) for the treatment of relapsing
forms of multiple sclerosis in adults.[2][15]

o May 2020: The European Commission approved ozanimod for the treatment of adult patients
with relapsing-remitting multiple sclerosis with active disease.[2]
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e May 27, 2021: The U.S. FDA approved ozanimod for the treatment of moderately to severely
active ulcerative colitis in adults.[13]

Conclusion

The discovery and development of ozanimod hydrochloride exemplify a successful targeted
drug development program. From its rational design as a selective S1P1 and S1P5 receptor
modulator to its rigorous evaluation in preclinical models and large-scale clinical trials,
ozanimod has emerged as a valuable oral therapeutic option for patients with multiple sclerosis
and ulcerative colitis. Its journey from the laboratory to the clinic highlights the importance of
understanding disease pathophysiology to develop effective and safer treatments for chronic
autoimmune disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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